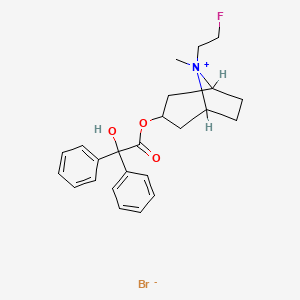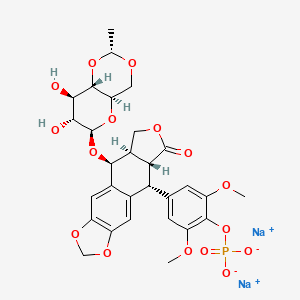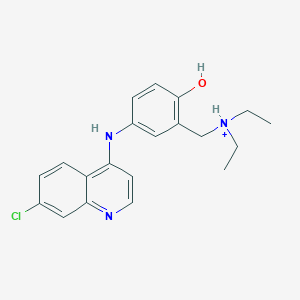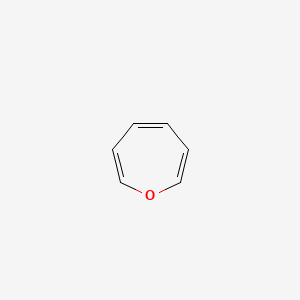
Citreoviral
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citreoviral is a natural product found in Penicillium citreonigrum and Penicillium citreoviride with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Citreoviral and its derivatives like 5-epi-citreoviral have been subjects of significant research due to their complex chemical structures and potential applications in organic synthesis. Techniques such as the [3 + 2] annulation reaction of allylsilane with an alpha-keto ester, and the Prins-pinacol condensation have been employed to synthesize these compounds. These methods not only provide a pathway for the synthesis of citreoviral but also contribute to the field of organic chemistry by offering insights into the stereoselective synthesis of tetrahydrofurans (Peng & Woerpel, 2002; Hanaki et al., 2000). Additionally, the use of chiral ruthenium olefin metathesis catalysts in asymmetric ring-closing reactions has opened new avenues in the enantioselective synthesis of citreoviral compounds, enhancing the repertoire of synthetic chemistry (Funk, 2009).
Biological Applications and Studies
Citreoviridin, a compound related to citreoviral, has been studied extensively for its biological effects, particularly its interactions with biological molecules and cells. One study focused on the interaction of citreoviridin with human serum albumin, revealing insights into the binding mechanisms and changes in protein structure upon interaction, which is crucial for understanding the toxicological effects of this mycotoxin (Hou et al., 2015). Another research highlighted citreoviridin's role in inducing cell proliferation and apoptosis in human umbilical vein endothelial cells, demonstrating its potential effects on cardiovascular diseases (Hou et al., 2014).
Toxicological Studies
Citreoviridin has also been a subject of toxicological studies due to its occurrence as a mycotoxin in food products. Understanding its mechanism of action, such as the induction of triglyceride accumulation in hepatocytes and its impact on lipid metabolism, is vital for public health and safety (Feng et al., 2017). Furthermore, the exploration of citreoviridin-induced myocardial apoptosis and its interaction with specific cellular pathways provides valuable insights into the cardiotoxic effects of this compound and potential therapeutic interventions (Feng et al., 2019).
Propriétés
Numéro CAS |
94120-02-2 |
|---|---|
Nom du produit |
Citreoviral |
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(E)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-2-methylprop-2-enal |
InChI |
InChI=1S/C11H18O4/c1-7(6-12)5-10(3)9(13)11(4,14)8(2)15-10/h5-6,8-9,13-14H,1-4H3/b7-5+/t8-,9+,10+,11+/m1/s1 |
Clé InChI |
YDZGIHHZMNNFMM-NWUITSLLSA-N |
SMILES isomérique |
C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=O)O)(C)O |
SMILES |
CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O |
SMILES canonique |
CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O |
Autres numéros CAS |
97514-85-7 |
Synonymes |
5-epi-citreoviral citreoviral |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)





![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)

![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)


![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
